Methyl 5-amino-2-hydroxy-4-iodobenzoate Methyl 5-amino-2-hydroxy-4-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748930
InChI: InChI=1S/C8H8INO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,10H2,1H3
SMILES:
Molecular Formula: C8H8INO3
Molecular Weight: 293.06 g/mol

Methyl 5-amino-2-hydroxy-4-iodobenzoate

CAS No.:

Cat. No.: VC15748930

Molecular Formula: C8H8INO3

Molecular Weight: 293.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-2-hydroxy-4-iodobenzoate -

Specification

Molecular Formula C8H8INO3
Molecular Weight 293.06 g/mol
IUPAC Name methyl 5-amino-2-hydroxy-4-iodobenzoate
Standard InChI InChI=1S/C8H8INO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,10H2,1H3
Standard InChI Key LOYZPXIDJPKURD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1O)I)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 5-amino-2-hydroxy-4-iodobenzoate, reflects its substitution pattern:

  • A methyl ester at position 1 of the benzene ring.

  • Hydroxy (-OH) and amino (-NH₂) groups at positions 2 and 5, respectively.

  • An iodine atom at position 4, contributing to its halogenated character.

The canonical SMILES representation, COC(=O)C1=CC(=C(C=C1O)I)N, and InChIKey LOYZPXIDJPKURD-UHFFFAOYSA-N provide unambiguous identifiers for its structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈INO₃
Molecular Weight293.06 g/mol
CAS NumberNot publicly disclosed
PubChem CID68860966
SolubilityLimited data; polar solvents likely preferred

Synthesis and Optimization

Challenges and Optimization

Key challenges include:

  • Regioselectivity: Ensuring precise substitution patterns on the benzene ring.

  • Stability of Functional Groups: The amino and hydroxy groups may undergo oxidation or side reactions without proper protection.

  • Yield Maximization: Reaction conditions (temperature, catalysts, solvents) require meticulous optimization .

Reactivity and Functionalization

Halogen Bonding and Electronic Effects

The iodine atom’s polarizability facilitates halogen bonding, making the compound a candidate for crystal engineering and supramolecular chemistry. Additionally, the electron-withdrawing iodine influences the aromatic ring’s electronic profile, directing electrophilic substitution to specific positions.

Applications in Medicinal Chemistry

Intermediate for Pharmacophores

Methyl 5-amino-2-hydroxy-4-iodobenzoate serves as a precursor for heterocyclic scaffolds. For example:

  • Benzoxepines: Analogous to compounds in , its structure could undergo cyclization to form seven-membered rings with potential CNS activity.

  • Anticancer Agents: Iodinated aromatics are explored for their radiopaque properties and role in targeted therapies .

Industrial and Material Science Applications

Specialty Chemicals

The iodine substituent enhances molecular weight and stability, making the compound valuable in:

  • Liquid Crystal Displays (LCDs): As a component of mesogenic materials.

  • Polymer Additives: To improve thermal resistance.

Analytical Chemistry

Its distinct spectroscopic signatures (e.g., UV-Vis absorption at ~270 nm due to the aromatic system) facilitate use as a chromatographic standard or probe.

Future Directions

Unresolved Challenges

  • Scalability: Developing cost-effective, large-scale synthesis methods.

  • Biological Screening: Prioritizing in vitro assays to identify lead compounds.

Interdisciplinary Opportunities

  • Computational Modeling: DFT studies to predict reactivity and binding affinities.

  • Hybrid Materials: Integration into metal-organic frameworks (MOFs) for catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator